molecular formula C13H23NO2S B1490326 4-(Ethyl(tetrahydrothiophen-3-yl)amino)cyclohexane-1-carboxylic acid CAS No. 2097984-64-8

4-(Ethyl(tetrahydrothiophen-3-yl)amino)cyclohexane-1-carboxylic acid

Cat. No. B1490326
CAS RN: 2097984-64-8
M. Wt: 257.39 g/mol
InChI Key: OBWGJVYMXNJRFD-UHFFFAOYSA-N
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Description

4-(Ethyl(tetrahydrothiophen-3-yl)amino)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C13H23NO2S and a molecular weight of 257.39 g/mol. It is a derivative of cyclohexanecarboxylic acid, which is the carboxylic acid of cyclohexane .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C13H23NO2S. It contains a cyclohexane ring, which is a six-membered ring structure, and a carboxylic acid group attached to the ring . Additionally, it has a tetrahydrothiophene group, which is a five-membered ring containing one sulfur atom .

Scientific Research Applications

Synthesis and Derivative Formation

Cyclization Techniques

Research into cyclization techniques, such as the transformation of ethyl (E)/(Z)‐[2‐(1‐cyclohexen‐1‐yl)cyclohexylidene]cyanoacetate into various derivatives, underscores the versatility of cyclohexane-based compounds in synthesizing complex structures J. Wilamowski et al., 1995. These techniques are crucial for creating compounds with specific pharmacological activities.

Functionalized Cyclohexene Skeletons

The synthesis of functionalized cyclohexene skeletons from readily available materials demonstrates the adaptability of cyclohexane derivatives in chemical synthesis. This approach is highlighted in the diastereoselective synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, providing a framework for developing pharmaceutical agents Xin Cong, Z. Yao, 2006.

Application in Polymerization and Medicinal Chemistry

Polymerization Processes

The creation of hydrophilic aliphatic polyesters through the polymerization of new cyclic esters showcases the application of cyclohexane derivatives in developing new materials. These materials have potential uses in biodegradable plastics, coatings, and drug delivery systems M. Trollsås et al., 2000.

Anticonvulsant Properties

The study of anticonvulsant enaminones, including cyclohexene derivatives, emphasizes the pharmacological relevance of such compounds. Understanding their crystal structures and hydrogen bonding can lead to the development of new anticonvulsant medications M. Kubicki et al., 2000.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential biological activities. Given the interest in thiophene derivatives for their various biological effects , this compound could be a subject of interest in medicinal chemistry.

properties

IUPAC Name

4-[ethyl(thiolan-3-yl)amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-2-14(12-7-8-17-9-12)11-5-3-10(4-6-11)13(15)16/h10-12H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWGJVYMXNJRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)C(=O)O)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethyl(tetrahydrothiophen-3-yl)amino)cyclohexane-1-carboxylic acid
Reactant of Route 2
4-(Ethyl(tetrahydrothiophen-3-yl)amino)cyclohexane-1-carboxylic acid
Reactant of Route 3
4-(Ethyl(tetrahydrothiophen-3-yl)amino)cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(Ethyl(tetrahydrothiophen-3-yl)amino)cyclohexane-1-carboxylic acid
Reactant of Route 5
4-(Ethyl(tetrahydrothiophen-3-yl)amino)cyclohexane-1-carboxylic acid
Reactant of Route 6
4-(Ethyl(tetrahydrothiophen-3-yl)amino)cyclohexane-1-carboxylic acid

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